molecular formula C9H6F6O2 B11719860 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B11719860
M. Wt: 260.13 g/mol
InChI Key: SQVSLQMVQFMSSN-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while reduction could produce trifluoromethylbenzyl derivatives .

Scientific Research Applications

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl Alcohol
  • 4-(Trifluoromethyl)benzyl Alcohol
  • 3-(Trifluoromethyl)benzyl Alcohol

Uniqueness

3-(Trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets .

Properties

Molecular Formula

C9H6F6O2

Molecular Weight

260.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H6F6O2/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7,16H

InChI Key

SQVSLQMVQFMSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

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